molecular formula C10H6Cl2N2 B155489 4,4'-Dichloro-2,2'-bipyridine CAS No. 1762-41-0

4,4'-Dichloro-2,2'-bipyridine

Cat. No. B155489
CAS RN: 1762-41-0
M. Wt: 225.07 g/mol
InChI Key: UBSRTSGCWBPLQF-UHFFFAOYSA-N
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Description

4,4'-Dichloro-2,2'-bipyridine is a chemical compound that is part of the bipyridine family. Bipyridines are heterocyclic compounds with a wide range of applications due to their redox activity and electrochromic properties. They are often used as building blocks for multifunctional materials that exhibit chromism, responding to changes in solvent, medium, or environment .

Synthesis Analysis

The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-dichloro-2,2'-bipyridine, can be achieved through a dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation using bases such as LDA or t-BuLi has been proposed. The process yields various halogenated bipyridines, with the structures confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of 4,4'-dichloro-2,2'-bipyridine has been studied through X-ray crystallography. The compound forms hydrogen-bonded chains in the crystalline state, with the nature of the hydrogen bonds varying depending on the methyl substitution pattern on the bipyridyl moiety . Additionally, the crystal structures of various complexes of 4,4'-dichloro-2,2'-bipyridine have been determined, providing insights into the coordination behavior and the influence of substituents on the optical properties .

Chemical Reactions Analysis

The reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. For example, when coordinated to a [Ru]2+ center, the chlorine atoms become more susceptible to nucleophilic displacement, as opposed to when the compound is uncoordinated. Computational studies have supported these observations, suggesting that the positive charge of the complex lowers the activation barrier for nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-dichloro-2,2'-bipyridine and its derivatives have been characterized by various techniques, including IR, UV-vis, and NMR spectroscopy. Dichromates of 4,4'-bipyridine have been prepared, and their structures have been analyzed, revealing interactions between the protonated organic bases and the dichromate anions . The photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines have also been investigated, showing luminescence from 3MLCT levels and redox processes centered on the Ir-C bond .

Scientific Research Applications

Reactivity and Coordination Chemistry

4,4'-Dichloro-2,2'-bipyridine (bipy-Cl2) exhibits significant changes in reactivity upon coordination to metal centers like ruthenium and rhodium. The coordination makes the chlorine atoms susceptible to nucleophilic displacement, which is not observed when bipy-Cl2 is uncoordinated. This property has implications for synthesizing various metal-organic compounds and understanding the reactivity of coordinated chloro-bipyridines (Adamczak, Howard, & Wheeler, 2019).

Electrochromic and Redox Activity

Mono- and di-quaternized derivatives of 4,4'-bipyridine, including 4,4'-Dichloro-2,2'-bipyridine, are utilized for their redox activity and electrochromic properties. These derivatives are key in developing multifunctional chromic materials/compounds, displaying phenomena like chromism and are used in solvent-/medium- and environment-responsive applications (Papadakis, 2019).

Supramolecular Chemistry

4,4'-Dichloro-2,2'-bipyridine plays a role in the formation of supramolecular structures. Its interaction with other chemical entities can lead to the formation of novel molecular chains and zigzag tapes, which are integral in crystal engineering (Zaman, Tomura, & Yamashita, 1999).

Luminescence and Liquid Crystals

The compound is involved in synthesizing luminescent lamellar liquid crystals. These crystals exhibit tunable red and blue emissions and are used in various applications, including display technologies and light-emitting diodes (Pucci et al., 2003).

Photovoltaic Applications

4,4'-Dichloro-2,2'-bipyridine derivatives are used in the development of photovoltaic applications. Their coordination with metals like ruthenium and their interaction with semiconductor surfaces have been studied to enhance the efficiency of solar cells (Heimer et al., 1996).

Cancer Research

In cancer research, derivatives of 4,4'-Dichloro-2,2'-bipyridine, specifically its analogs, have shown increased effectiveness in inducing apoptosis in cancer cell lines compared to traditional drugs like cisplatin (Vo et al., 2010).

Safety And Hazards

4,4’-DDBP is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . More details about the safety and hazards can be found in the references .

Future Directions

The future directions of 4,4’-DDBP research include its use as linkers to form 2D self-assembled patterns on surfaces . More details about the future directions can be found in the references .

properties

IUPAC Name

4-chloro-2-(4-chloropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRTSGCWBPLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170096
Record name 4,4'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichloro-2,2'-bipyridine

CAS RN

1762-41-0
Record name 4,4'-Dichloro-2,2'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichloro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 mL of chloroform, 0.326 mL of phosphorus trichloride and 0.082 g of 4,4′-dichloro-2,2′-bipyridyl-N,N′-dioxide were added to a 100 mL round bottom flask equipped with a condenser, and the mixture was refluxed in a hot water bath for 75 hours. The reaction solution was cooled with ice, poured into crushed ice and neutralized with 25% NaOH to pH 7 or higher. Chloroform was removed from the solution by distilling off under reduced pressure. The precipitated white powder was collected by filtration and washed with water. The powder was dissolved in a small amount of petroleum ether and recrystallized in a refrigerator overnight to give white needle crystal. The crystal was dried by heating to 60° C. under reduced pressure to give 4,4′-dichloro-2,2′-bipyridine.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.326 mL
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Reaction Step Two
Quantity
0.082 g
Type
reactant
Reaction Step Two
Quantity
2 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
M Graf, Y Gothe, N Metzler-Nolte, R Czerwieniec… - Inorganica Chimica …, 2017 - Elsevier
The synthesis and characterization of new cyclometalated complex salts [M(C^N) 2 (4,4′-Cl 2 bpy)]PF 6 (M = Rh and Ir; C^N = 2-(p-tolyl)pyridinato (1 and 2), 2-phenyl-5-chloro-…
Number of citations: 16 www.sciencedirect.com
YK Lai, KY Wong - Journal of Electroanalytical Chemistry, 1995 - Elsevier
Ruthenium μ-oxo dimers with chloro-substituted 2,2′-bipyridines [L 2 (H 2 O)Ru III ORu III (OH 2 )L 2 ] 4+ (L= 4,4′-dichloro- or 5,5′-dichloro-2,2′-bipyridine) were synthesized. …
Number of citations: 26 www.sciencedirect.com
AK Adamczak, WA Howard, KA Wheeler - Journal of Molecular Structure, 2019 - Elsevier
The chemical reactivity of 4,4‘-dichloro-2,2‘-bipyridine (bipy-Cl 2 ) changes profoundly upon coordination to a [Ru] 2+ center. When not coordinated to [Ru] 2+ , bipy-Cl 2 is relatively …
Number of citations: 2 www.sciencedirect.com
SJ Slattery, N Gokaldas, T Mick… - Inorganic Chemistry, 1994 - ACS Publications
The synthesis and characterization of [Ru ((Et2N) 2bpy) 2Cl2] Cl, where (Et2N) 2bpy is 4, 4'-bis (diethylamino)-2, 2'-bipyridine, is described. The utility of this complex as a starting …
Number of citations: 37 pubs.acs.org
PG Aubel, SS Khokhar, WL Driessen, G Challa… - Journal of Molecular …, 2001 - Elsevier
The ligands bipyridine (bpy), 4,4′-dimethoxy-2,2′-bipyridyl (dMeObpy), 4,4′-dimethyl-2,2′-bipyridyl (dMebpy), 4,4′-dichloro-2,2′-bipyridyl (dClbpy) and 4,4′-dinitro-2,2′-…
Number of citations: 20 www.sciencedirect.com
T Kiwada, A Hirasaki, A Odani - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO Skip to content Should you have institutional access? Here's how to get …
Number of citations: 1 www.degruyter.com
J Bence - 2017 - nsuworks.nova.edu
A new ruthenium (II)[Ru (4, 4-dichloro-2, 2-bipy) 3] Cl2 complex has been synthesized using a new procedural method. The complex was characterized by NMR, IR, and UV-Vis. After …
Number of citations: 2 nsuworks.nova.edu
MO Santiago, CL Donicci Filho, IS Moreira, RM Carlos… - Polyhedron, 2003 - Elsevier
A series of [RuCl 2 (dppb)(4,4 ′ -X 2 -2,2 ′ -bipy)] complexes was synthesized from [RuCl 2 (dppb)(PPh 3 )] and 4,4 ′ -X 2 -2,2 ′ -bipy [dppb=1,4-bis(diphenylphosphino)butane and …
Number of citations: 31 www.sciencedirect.com
LE Hansen, ER Glowacki, DL Arnold, GJ Bernt… - Inorganica chimica …, 2003 - Elsevier
Nucleophilic substitutions involving [Ru(η 2 -bipy) 2 (η 2 -bipy–Cl 2 )] 2+ 2PF 6 − (bipy=2,2′-bipyridine; bipy–Cl 2 =4,4′-dichloro-2,2′-bipyridine) and NaSH or LiS(p-tol) (p-tol=4-CH …
Number of citations: 16 www.sciencedirect.com
S Anderson, EC Constable, KR Seddon… - Journal of the …, 1985 - pubs.rsc.org
We report the syntheses of 2,2′-bipyridine-4,4′-disulphonic acid (H2bp-4,4′-ds) and 2,2′-bipyridine-5-sulphonic acid (Hbp-5-s), and several ruthenium(II) complexes derived …
Number of citations: 94 pubs.rsc.org

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